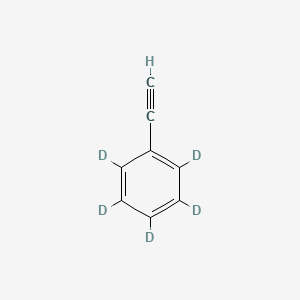

Fenil-D5-acetileno

Descripción general

Descripción

Phenyl-D5-acetylene, also known as ethynylbenzene-D5, is an isotopically labeled compound where five hydrogen atoms in the phenyl ring are replaced with deuterium. This compound is primarily used in research settings, particularly in studies involving isotopic labeling and tracing.

Aplicaciones Científicas De Investigación

Phenyl-D5-acetylene is widely used in scientific research due to its isotopic labeling properties. It is particularly useful in:

Analytical Method Development: Used in the development and validation of analytical methods for detecting and quantifying compounds in complex mixtures.

Pharmaceutical Research: Employed in the synthesis of isotopically labeled drugs for pharmacokinetic and metabolic studies.

Material Science: Utilized in the study of polymerization processes and the development of new materials.

Mecanismo De Acción

Target of Action

Phenyl-D5-acetylene is a useful research chemical . .

Mode of Action

Phenyl-D5-acetylene is a prototypical terminal acetylene, undergoing many reactions expected of that functional group . It has been found to undergo reactions with phenyl radicals . The reaction dynamics were found to be indirect and initiated by an addition of the phenyl/D5-phenyl radical with its radical center . This process involved an entrance barrier and led to a long-lived, bound doublet radical intermediate .

Biochemical Pathways

Phenolic compounds, which phenyl-d5-acetylene is a type of, are known to be involved in various biochemical pathways .

Result of Action

Phenyl-D5-acetylene has been found to undergo reactions with phenyl radicals, leading to the formation of complex structures . It has also been suggested as a component in the creation of molecular switches .

Action Environment

The action, efficacy, and stability of Phenyl-D5-acetylene can be influenced by various environmental factors. For instance, it has been found that Phenyl-D5-acetylene can undergo reactions under certain conditions, such as in the presence of base and copper (II) salts . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Phenyl-D5-acetylene can be synthesized through several methods. One common laboratory method involves the elimination of hydrogen bromide from styrene dibromide using sodium amide in liquid ammonia . Another method includes the elimination of hydrogen bromide from bromostyrene using molten potassium hydroxide . Additionally, the Sonogashira coupling reaction of iodobenzene with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group using tetra-n-butylammonium fluoride, is also a viable synthetic route .

Industrial Production Methods

Industrial production methods for phenyl-D5-acetylene are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the methods mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.

Análisis De Reacciones Químicas

Types of Reactions

Phenyl-D5-acetylene undergoes various chemical reactions typical of terminal alkynes. These include:

Hydrogenation: Semi-hydrogenation over Lindlar catalyst to produce styrene.

Oxidative Coupling: In the presence of base and copper (II) salts, it undergoes oxidative coupling to form diphenylbutadiyne.

Hydration: In the presence of gold or mercury reagents, phenyl-D5-acetylene hydrates to give acetophenone.

Common Reagents and Conditions

Hydrogenation: Lindlar catalyst, hydrogen gas.

Oxidative Coupling: Copper (II) salts, base.

Hydration: Gold or mercury reagents, water.

Major Products

Hydrogenation: Styrene.

Oxidative Coupling: Diphenylbutadiyne.

Hydration: Acetophenone.

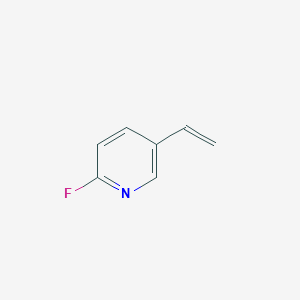

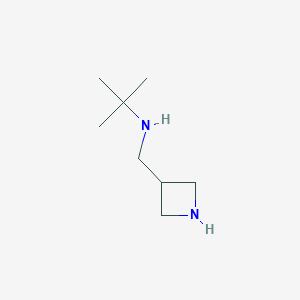

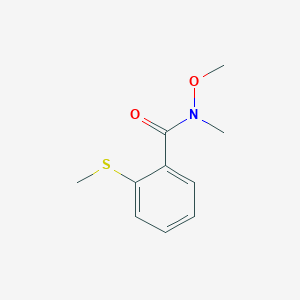

Comparación Con Compuestos Similares

Phenyl-D5-acetylene is similar to other terminal alkynes such as phenylacetylene and trimethylsilylacetylene. its isotopic labeling with deuterium makes it unique for specific research applications.

Similar Compounds

Phenylacetylene: A non-labeled version of phenyl-D5-acetylene, commonly used in organic synthesis.

Trimethylsilylacetylene: Another terminal alkyne used in similar synthetic applications but with a trimethylsilyl protecting group.

Phenyl-D5-acetylene’s uniqueness lies in its isotopic labeling, which allows for detailed mechanistic studies and tracing in complex chemical and biological systems.

Propiedades

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXCJVNBTNXOEH-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C#C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

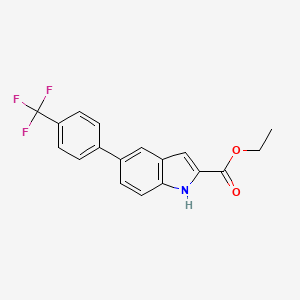

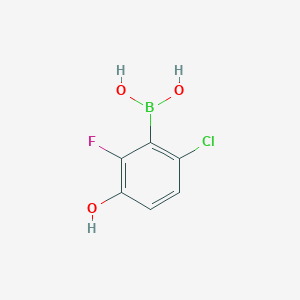

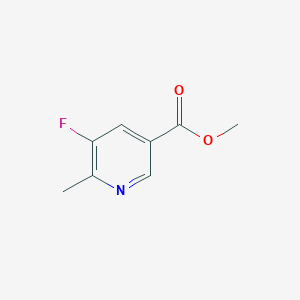

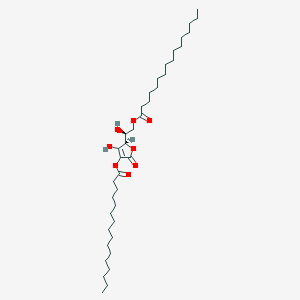

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1466069.png)

![1-[3-(Hydroxymethyl)piperidin-1-yl]propan-2-one](/img/structure/B1466085.png)

amine](/img/structure/B1466086.png)

![3,3-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1466090.png)